Chemical Structure and Properties of Phosphoribosylamine
Chemical Structure and Properties of Phosphoribosylamine
An In-depth Technical Guide to Phosphoribosylamine: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phosphoribosylamine (PRA), a critical yet highly labile intermediate in the de novo purine biosynthesis pathway. Its inherent instability presents unique challenges for its study, necessitating specialized experimental approaches. This document details its chemical structure, physicochemical properties, and its pivotal role in metabolism, and provides in-depth experimental protocols for its characterization and analysis.
Phosphoribosylamine is the product of the first committed step in purine biosynthesis and serves as a precursor for the formation of all purine nucleotides.[1]
Structure: Phosphoribosylamine is a ribose monophosphate with an amino group at the anomeric carbon.[2] In solution, it exists as an equilibrium mixture of α and β anomers.[1]
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Chemical Formula: C₅H₁₂NO₇P[2]
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IUPAC Name: [(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Chemical Properties: A defining characteristic of phosphoribosylamine is its chemical instability, particularly in aqueous solutions under physiological conditions. This instability is a crucial factor in the experimental design for its study.
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Reactivity: PRA is a chemically reactive intermediate.[1]
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Anomeric Interconversion: The α and β anomers of PRA undergo rapid interconversion.[1]
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Hydrolysis: It hydrolyzes to ribose 5-phosphate and ammonia.[3]
Role in De Novo Purine Biosynthesis
Phosphoribosylamine is a central molecule in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA building blocks.
The formation of phosphoribosylamine is the first committed and rate-limiting step in this pathway. It is synthesized from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) .[2]
Subsequently, phosphoribosylamine is a substrate for the enzyme phosphoribosylamine-glycine ligase (GARS) , which catalyzes the ATP-dependent condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).[2] This is the second step of the purine biosynthesis pathway.[4]
Due to the high instability of PRA, it has been proposed that it is directly channeled from the active site of GPAT to the active site of GARS to ensure efficient transfer and prevent its hydrolysis.[3] However, evidence for a stable protein-protein interaction is lacking, suggesting a transient channeling mechanism.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for phosphoribosylamine and the enzymes involved in its metabolism.
| Parameter | Value | Conditions | Reference(s) |
| Phosphoribosylamine (PRA) | |||
| Molar Mass | 229.125 g/mol | Standard | [2] |
| Half-life (t₁⸝₂) | 38 s | 37 °C, pH 7.5 | [1] |
| Half-life (t₁⸝₂) | 5 s | Physiological conditions | [3] |
| Equilibrium Constant (Kₑq) for formation from Ribose 5-phosphate and NH₃ | 2.5 M⁻¹ | pH-independent | [1] |
| Glutamine PRPP Amidotransferase (GPAT) - E. coli | |||
| Kₘ for Glutamine | Lowered 100-fold upon PRPP binding | ||
| Phosphoribosylamine-Glycine Ligase (GARS) - E. coli | |||
| Catalytic Mechanism | Ordered, sequential (PRA, then ATP, then Glycine) | [5] |
Experimental Protocols
The instability of phosphoribosylamine necessitates indirect methods for its study, primarily through coupled enzyme assays and advanced spectroscopic techniques.
Synthesis and Characterization of Phosphoribosylamine via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of phosphoribosylamine in solution.
Methodology:
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Sample Preparation: Incubate [1-¹³C]-5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP) and glutamine with GPAT. Alternatively, for a simpler system, incubate [1-¹³C]ribose 5-phosphate with NH₃.[1]
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NMR Analysis: Acquire ¹³C NMR, ¹⁵N NMR, and ¹H-¹³C chemical shift correlation spectra to identify the resonances corresponding to the α and β anomers of phosphoribosylamine.[1]
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Anomer Interconversion Rates: Utilize saturation and inversion-transfer NMR methods to determine the rate of interconversion between the α and β anomers as a function of pH.[1]
Determination of PRA Formation and Decomposition Rates using a GAR Synthetase Trapping System
This coupled enzyme assay is a robust method to quantify the rate of phosphoribosylamine formation and its decomposition by "trapping" the unstable intermediate as the stable product, glycinamide ribonucleotide (GAR).[1]
Materials:
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Ribose 5-phosphate (R5P)
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Ammonia (NH₃) or GPAT with glutamine and PRPP as the PRA source
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Purified GAR synthetase (GARS/PurD)
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[¹⁴C]glycine
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ATP
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Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)
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Quenching solution (e.g., strong acid)
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Thin-layer chromatography (TLC) system
Protocol:
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Reaction Setup: Prepare a reaction mixture containing the buffer, magnesium acetate, ATP, [¹⁴C]glycine, and a defined amount of GARS.[6]
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Initiation: Start the reaction by adding the source of phosphoribosylamine (e.g., R5P and NH₃).[6]
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Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for various time points.
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Quenching: Stop the reaction at each time point by adding a quenching solution.
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Analysis: Separate the radiolabeled GAR from the unreacted [¹⁴C]glycine using TLC.[6]
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Quantification: Quantify the amount of [¹⁴C]GAR formed at each time point using a scintillation counter or phosphorimager.
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Data Analysis: Plot the formation of GAR over time to determine the initial rate of phosphoribosylamine formation. The rate of decomposition can be inferred from control reactions lacking the trapping enzyme (GARS).
References
- 1. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoribosylamine - Wikipedia [en.wikipedia.org]
- 3. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]
- 5. Phosphoribosylamine—glycine ligase - Wikiwand [wikiwand.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
